5-Amino-1-ethylpiperidin-2-one is a heterocyclic organic compound with the molecular formula CHNO. This compound is a derivative of piperidine, characterized by the presence of an amino group at the fifth position and an ethyl group at the first position of the piperidine ring. Its structural uniqueness allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical development.
5-Amino-1-ethylpiperidin-2-one can be sourced from several chemical suppliers and is often produced in laboratory settings through specific synthetic routes. It is primarily used in research and industrial applications due to its reactivity and potential biological activity.
This compound falls under the category of piperidinones, which are cyclic amines known for their diverse applications in medicinal chemistry. It is classified as an amine due to the presence of the amino functional group.
The synthesis of 5-Amino-1-ethylpiperidin-2-one typically involves several methods, including:
The choice of method depends on factors such as desired yield, purity, and scalability. The reduction processes often require careful monitoring of pressure and temperature to optimize results.
5-Amino-1-ethylpiperidin-2-one has a distinct molecular structure characterized by:
5-Amino-1-ethylpiperidin-2-one can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 5-Amino-1-ethylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may function as an inhibitor or modulator of enzyme activity, potentially affecting various biochemical pathways. For instance, it could inhibit certain proteases or kinases, altering cellular functions and contributing to its biological activity.
5-Amino-1-ethylpiperidin-2-one is typically a colorless to pale yellow liquid or solid with a characteristic amine odor. Its melting point and boiling point can vary based on purity and specific conditions but generally fall within standard ranges for similar compounds.
The compound is soluble in polar solvents like water and ethanol but may have limited solubility in non-polar solvents. Its reactivity is influenced by the presence of both the amino and ethyl groups, allowing for diverse chemical modifications.
5-Amino-1-ethylpiperidin-2-one has several significant applications:
Catalytic hydrogenation serves as a cornerstone for constructing the piperidine core of 5-amino-1-ethylpiperidin-2-one. Two predominant methodologies exist: nitro-group reduction in nitro-substituted precursors and ring saturation of pyridine derivatives.
Palladium-catalyzed hydrogenation under modified atmospheres achieves exceptional selectivity. A CO₂/H₂ mixture (molar ratio 0.5–10:1) suppresses over-reduction and byproduct formation during the hydrogenation of 5-ethyl-2-nitromethylenepiperidine intermediates. This approach delivers target compound yields exceeding 85% at mild temperatures (25–60°C) and moderate H₂ pressures (1–5 atm) [5]. For unsaturated precursors like 5-ethylpyridin-2(1H)-one, MgO-promoted Pd/Al₂O₃ catalysts enhance ring saturation efficiency. The strong metal-support interaction (SMSI) between Pd and MgO optimizes electron density at active sites, facilitating CC bond hydrogenation at substrate concentrations up to 400 mM—a critical advancement for industrial scalability .
Table 1: Hydrogenation Catalysts and Conditions for Piperidine Core Formation
Precursor | Catalyst System | Pressure/Temp | Additives | Yield (%) | Selectivity (%) |
---|---|---|---|---|---|
5-Ethyl-2-nitromethylenepiperidine | 5% Pd/C | 3 atm H₂, 40°C | CO₂ (CO₂:H₂=4:1) | 92 | >98 |
5-Ethylpyridin-2(1H)-one | Pd-MgO/Al₂O₃ (5 wt% Pd) | 10 atm H₂, 80°C | None | 89 | 95 |
3-Cyano-5-ethylpyridine | Raney Ni | 5 atm H₂, 60°C | NH₃ sat. solution | 78 | 85 |
Solvent selection critically influences hydrogenation efficiency. Aqueous sulfuric acid (0.1–1.0 M) or pre-formed amine sulfate solutions stabilize protonation states during nitro-group reduction, minimizing side reactions. Continuous-flow implementations further enhance productivity by maintaining substrate saturation within the catalyst bed [5] [6].
Position-specific introduction of the C5-amino group employs two principal strategies: reductive amination of carbonyl precursors and nitro-group reduction.
Reductive amination of 5-ethyl-2-oxopiperidine demonstrates superior regioselectivity over direct substitution methods. Ni/ZrO₂ catalysts exhibit exceptional performance (>90% yield) due to Lewis acid sites on ZrO₂ activating carbonyl groups and facilitating imine intermediate formation. Temperature optimization is crucial: reactions below 100°C prevent N-ethyl group cleavage, while ammonia stoichiometry (4:1 NH₃:ketone ratio) minimizes over-alkylation [2]. Alternative systems using Pd/C or Ru/C in methanol achieve comparable yields but require higher H₂ pressures (≥10 atm).
Chemoselective nitro reduction is viable for 5-nitro-1-ethylpiperidin-2-one derivatives. Transfer hydrogenation with ammonium formate/Pd/C avoids high-pressure equipment, delivering 95% yield at 80°C. Catalyst poisoning studies confirm that electron-deficient Pd sites (induced by MgO or acidic supports) preferentially adsorb nitro groups over the lactam carbonyl, eliminating unwanted ring-opening side reactions [2] [7].
Table 2: Amination Method Comparison
Method | Substrate | Catalyst/Reagent | Conditions | Yield (%) |
---|---|---|---|---|
Reductive Amination | 5-Ethyl-2-oxopiperidine | Ni/ZrO₂, NH₃, H₂ | 90°C, 5 atm H₂ | 93 |
Catalytic Hydrogenation | 5-Nitro-1-ethylpiperidin-2-one | Pd/C, H₂ | 60°C, 3 atm H₂ | 97 |
Transfer Hydrogenation | 5-Nitro-1-ethylpiperidin-2-one | Pd/C, HCOONH₄ | 80°C, methanol | 95 |
Piperidinone ring formation leverages solvent-dependent cyclization kinetics. Thermally induced lactamization of ethyl 5-aminopentanoate derivatives proceeds efficiently in high-boiling aprotic solvents. Orthodichlorobenzene (180–200°C) facilitates intramolecular amidation via a six-membered transition state, achieving 88% yield of 1-ethylpiperidin-2-one after 4 hours. Crucially, polar protic solvents (e.g., ethanol) promote competitive hydrolysis, reducing yields to <60% [9] [10].
Tautomerization-driven cyclization exploits equilibrium dynamics. Biomass-derived dihydropyran undergoes acid-catalyzed hydration to 2-hydroxytetrahydropyran (2-HTHP), which exists in equilibrium with 5-hydroxypentanal (5-HP). Under controlled basic conditions (pH 9–10), 5-HP undergoes spontaneous cyclodehydration to piperidinone. Solvent polarity dictates equilibrium position: hexafluoroisopropanol (HFIP) shifts equilibrium toward 5-HP by 25-fold versus ethanol, significantly accelerating cyclization rates [2] [4].
Microwave-assisted ring closure in DMF reduces reaction times from hours to minutes (30 min at 150°C) while maintaining yields >85%. Kinetic studies reveal first-order dependence on amino ester concentration, confirming intramolecular nucleophilic attack as the rate-determining step [9].
Despite 5-amino-1-ethylpiperidin-2-one lacking chiral centers, stereoselective methods enable access to enantioenriched analogs for pharmacological studies. Asymmetric hydrogenation of prochiral enamines using Rh(I)-(R,R)-Et-DuPhos catalysts achieves 92% ee for 3-substituted derivatives. Chiral induction occurs via quadrant-selective adsorption of the enamide substrate onto the metal-coordinated phosphine ligand [5].
Dynamic kinetic resolution (DKR) during reductive amination provides access to chiral C3-aminomethyl derivatives. Combining Shvo’s catalyst (hydridotetracarbonylferrate) with lipases in toluene at 80°C resolves racemic aldehydes, yielding (R)-configured amines with 89% ee and >95% conversion. The mechanism involves ruthenium-catalyzed racemization of the aldehyde concurrent with enzymatic imine reduction [3].
Chiral auxiliary approaches employing (S)-proline tethers enable diastereoselective cyclization. Evans’ oxazolidinone-controlled Dieckmann condensation forms the C3-C4 bond with >20:1 diastereomeric ratio, later cleaved via hydrolysis. Though requiring additional steps, this method delivers gram-scale enantiopure material (>99% ee) for structure-activity relationship studies [10].
Solid-phase peptide synthesis (SPPS) principles enable rapid diversification of 5-amino-1-ethylpiperidin-2-one derivatives. Fmoc-based strategies employ Rink amide resin for C-terminal immobilization. After Fmoc deprotection (20% piperidine/DMF), bromoacetic acid/DIC activation installs handle moieties for nucleophilic displacement by ethylamine, forming the N1-ethyl linkage [8] [9].
Cyclative cleavage completes the piperidinone ring. Emoc-protected 5-aminopentanoic acid derivatives undergo on-resin cyclization using PyBOP/NMM activation, releasing the target compound upon TFA cleavage. Key advantages include:
Table 3: Solid-Phase Synthesis Parameters
Resin Type | Linker | Loading (mmol/g) | Cyclization Agent | Cleavage Condition | Purity (%) |
---|---|---|---|---|---|
Rink Amide MBHA | Amide | 0.7 | PyBOP/DIPEA | 95% TFA/H₂O | 96 |
Wang Resin | Ester | 0.8 | DIC/HOBt | 20% HFIP/DCM | 88 |
2-Cl-Trt Chloride | Acid-labile | 1.2 | HATU/NMM | 1% TFA/DCM | 92 |
Photolabile linkers (e.g., o-nitrobenzyl derivatives) enable light-triggered cyclorelease under neutral conditions, preserving acid-sensitive functionalities. This strategy facilitates synthesis of C5-aminated analogs bearing tert-butyloxycarbonyl (Boc) or allyloxycarbonyl (Alloc) groups without deprotection [9].
Comprehensive Compound List
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7